molecular formula C24H24N2O5 B2959513 3-(2-cyclopentylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide CAS No. 872613-21-3

3-(2-cyclopentylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2959513
CAS No.: 872613-21-3
M. Wt: 420.465
InChI Key: SADPHRXZFQDPPN-UHFFFAOYSA-N
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Description

The compound “3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide” is a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compound . These types of compounds are generally useful as immunomodulators .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was found to encompass fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the overall geometry of the molecule of a substituted chalcone was found to be largely planar but slightly kinked . The dihedral angle between the planes of the benzene rings at either side of the molecule was reported to be 8.31 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Novel heterocyclic compounds derived from benzofuran, including anti-inflammatory and analgesic agents, have been synthesized, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications of benzofuran derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Properties

  • Benzofuran derivatives have been evaluated for antimicrobial activity, with some compounds showing promising results against various bacterial strains. This highlights the potential of benzofuran derivatives as antimicrobial agents (Talupur et al., 2021).
  • Antioxidant studies on novel benzofuran derivatives indicate moderate to significant radical scavenging activity. This suggests these compounds' utility in developing treatments or supplements to combat oxidative stress (Ahmad et al., 2012).

Material Science and Chemical Synthesis

  • Benzofuran and its derivatives serve as key intermediates in synthesizing various polymeric and small molecule compounds. These materials are investigated for their thermal stability, solubility, and potential applications in creating thin films and other materials with desirable properties (Sava et al., 2003).

Novel Synthetic Methods

  • Research has also focused on developing novel synthetic methods for constructing benzofuran and dihydrobenzofuran scaffolds, essential for further exploration of these compounds' biological and material applications. Such methods enable the efficient synthesis of diverse libraries of compounds based on benzofuran scaffolds, facilitating the discovery of new drugs and materials (Qin et al., 2017).

Future Directions

The future directions for research on “3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide” and similar compounds could include further exploration of their immunomodulatory properties , as well as their potential applications in other areas of medicine or chemistry. Further studies could also focus on optimizing the synthesis process to increase yield and purity .

Properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c27-21(13-15-5-1-2-6-15)26-22-17-7-3-4-8-18(17)31-23(22)24(28)25-16-9-10-19-20(14-16)30-12-11-29-19/h3-4,7-10,14-15H,1-2,5-6,11-13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPHRXZFQDPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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